Gmprga

Bacteriophage Arbitrium system Ligand-Receptor Interaction

Accurate phage-host communication research requires the correct arbitrium peptide. GMPRGA is the specific ligand for the SPβ system, distinct from phi3T signals. - **Mechanism:** Stabilizes spAimR receptor dimer (Kd=40 nM) directing lysogeny. - **Application:** Essential for SPβ phage biology, comparative quorum-sensing studies, and synthetic genetic circuits. - **Supply:** Available for immediate research use with guaranteed purity.

Molecular Formula C23H41N9O7S
Molecular Weight 587.7 g/mol
Cat. No. B12375447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmprga
Molecular FormulaC23H41N9O7S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN
InChIInChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1
InChIKeyUEXOULUZVZYKES-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GMPRGA: SPβ Phage Lysogeny Signal


GMPRGA (Gly-Met-Pro-Arg-Gly-Ala) is a hexapeptide derived from the Bacillus subtilis SPβ phage. It functions as a signaling molecule in a phage-encoded 'arbitrium' quorum-sensing-like system, regulating the critical decision between the lytic (host cell destruction) and lysogenic (viral genome integration) life cycles. [1] The peptide is proteolytically cleaved from a precursor protein (AimP) in the extracellular space and subsequently re-enters the bacterial cytosol. [2] Once internalized, GMPRGA binds with high specificity to its cognate receptor, the transcription factor spAimR, to promote the lysogenic state. [1] This fundamental role makes it a crucial research tool for studying phage-host communication, microbial community dynamics, and the molecular basis of viral life cycle decisions.

SPβ phage arbitrium quorum-sensing studies: reported spAimR ligand
Receptor stabilization mechanism context; dimer maintenance reported
Supports phage lysogeny decision research and microbial communication pathway investigation

GMPRGA: Structural and Functional Specificity


Substituting GMPRGA with other arbitrium peptides, such as the closely related SAIRGA from the phi3T phage, is not scientifically valid due to their distinct, strain-specific mechanisms of action. [1] While both peptides ultimately promote lysogeny, they achieve this through different molecular pathways and exhibit non-overlapping receptor specificity. GMPRGA exclusively binds to the SPβ phage receptor spAimR, whereas SAIRGA is specific to the phi3T phage receptor phAimR. [1] More critically, the binding of GMPRGA stabilizes spAimR in a dimeric state, while SAIRGA's interaction with phAimR induces a conformational change. [1] This divergence in signaling mechanisms, coupled with their distinct genetic origins, means that these peptides are not functionally interchangeable. Using the incorrect peptide would lead to off-target effects or no response, confounding experimental results and wasting resources. The evidence below quantifies this differentiation, guiding precise procurement.

GMPRGA SAIRGA Stabilizes spAimR dimer; SAIRGA induces phAimR conformational change — mechanistic divergence limits direct substitution.
GMPRGA SAIRGA Functional specificity reported: SAIRGA did not recapitulate SPβ lysogeny response in comparable assays.
GMPRGA Close analogs Receptor activation mode may not transfer; strain-specific pathway context requires validation.

GMPRGA vs. SAIRGA: Quantitative Evidence


Receptor Binding Affinity

GMPRGA demonstrates absolute specificity for the SPβ phage receptor spAimR and does not cross-react with the phi3T phage receptor phAimR. [1] Its analog, SAIRGA, exclusively binds to phAimR and fails to interact with spAimR. [1] This orthogonal receptor recognition is a primary driver of their distinct biological functions and a critical factor for experimental design.

Binding Affinity
Cross-study comparable
GMPRGA Kd = 40 nM (spAimR)
SAIRGA Kd = 2.4 nM (phAimR)
Reported binding affinity context; affinity alone may not predict functional outcome.
ITC assay; cross-study comparison, review conditions.
Bacteriophage Arbitrium system Ligand-Receptor Interaction

Lysogeny Induction in Phage Assays

The binding of GMPRGA to its receptor, spAimR, triggers a mechanism distinct from its analog. GMPRGA regulates the lysis-lysogeny pathway by stabilizing the spAimR receptor in a dimeric state. [1] In direct contrast, the analog SAIRGA directs the lysis-lysogeny decision by modulating conformational changes in its respective receptor, phAimR. [1] This demonstrates that even within the same class of arbitrium peptides, the downstream signaling mechanism can be fundamentally different.

Lysogeny Induction
Class-level inference
0.2–5 µM GMPRGA increased CFU, decreased PFU; SAIRGA showed no effect in SPβ system
Supports SPβ-specific lysogeny induction context; functional specificity reported.
B. subtilis CU1050, MOI 0.001; dose-dependent shift observed.
Phage Biology Protein Structure Signal Transduction

Receptor Stabilization vs. Conformational Change

In a cellular context, GMPRGA and SAIRGA demonstrate functional orthogonality. When B. subtilis cells infected with SPβ phage are treated with GMPRGA, it promotes the lysogenic pathway, thereby impacting the growth curve. [1] Critically, the same SPβ-infected cells show no response to treatment with the SAIRGA peptide. [1] Conversely, phi3T-infected cells are responsive to SAIRGA but not to GMPRGA. This functional exclusivity confirms the in vivo specificity observed at the molecular level.

Receptor Activation
Direct head-to-head
GMPRGA stabilizes spAimR dimer; SAIRGA induces phAimR monomerization
Mechanistic divergence supports pathway-specific interpretation.
AUC and X-ray crystallography; opposite quaternary effects.
Microbiology Phage Therapy Functional Assay

GMPRGA: Phage Biology & Signaling Applications


SPβ Phage Lysis-Lysogeny Switch

Researchers aiming to elucidate the molecular details of how the SPβ phage communicates to establish lysogeny require GMPRGA. Since this peptide is the sole ligand for spAimR [1], it is an essential reagent for in vitro assays like Isothermal Titration Calorimetry (ITC) to measure binding affinity, or for structural studies like X-ray crystallography to determine the ligand-bound structure of spAimR. Any other peptide, including SAIRGA, would fail to bind and yield no data. [1]

Comparative Phage Communication Studies

GMPRGA is a critical tool for ex vivo studies examining the physiological outcomes of phage signaling. Its addition to B. subtilis cultures infected with SPβ phage allows researchers to precisely modulate the lysis-lysogeny switch and observe the downstream effects on bacterial growth, gene expression, and population dynamics. [1] As demonstrated, the analog SAIRGA has no effect in this system, confirming GMPRGA's necessity for experiments focused on SPβ biology. [1]

Engineering Phage-Based Genetic Circuits

For synthetic biology projects that require orthogonal, cell-to-cell communication channels, the GMPRGA/spAimR pair offers a valuable component. Its high specificity and lack of crosstalk with the SAIRGA/phAimR system [1] make it an ideal candidate for building complex genetic circuits. GMPRGA's role as a diffusible signal that triggers a specific, quantifiable transcriptional output (lysogeny) provides a robust functional module for engineering microbial consortia or biosensors.

Validating the Mechanism of Novel Anti-Phage Compounds

In the development of anti-phage strategies, GMPRGA serves as a positive control and mechanistic probe. To validate a compound that is intended to disrupt phage communication and promote the lytic cycle, one can co-administer GMPRGA to assess if the compound's effect is due to interference with this specific signaling pathway. A failure of GMPRGA to rescue the lysogenic phenotype would confirm that the compound's target lies downstream or independently of this arbitrium receptor.

Application
Selection Property
Validation Focus
SPβ lysogeny regulation studies
Reported spAimR binding and dimer stabilization context
Dose-dependent lysogeny induction endpoints
Phage signaling pathway comparison
Mechanism-specific receptor response profile
Pathway divergence endpoints (SPβ vs phi3T)
Arbitrium-based synthetic biology circuits
Characterized spAimR-GMPRGA interaction model
Transcriptional output and circuit tuning endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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